molecular formula C2H2 B086588 Acetylene-d2 CAS No. 1070-74-2

Acetylene-d2

Cat. No.: B086588
CAS No.: 1070-74-2
M. Wt: 28.05 g/mol
InChI Key: HSFWRNGVRCDJHI-QDNHWIQGSA-N
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Description

Acetylene-d2, also known as deuterated acetylene, is a deuterium-labeled variant of acetylene. It has the molecular formula C2D2, where the hydrogen atoms in acetylene (C2H2) are replaced by deuterium atoms. Deuterium is an isotope of hydrogen with an additional neutron, making it twice as heavy as hydrogen. This compound is used extensively in scientific research due to its unique properties, which include altered vibrational frequencies and reaction kinetics compared to its non-deuterated counterpart.

Scientific Research Applications

Acetylene-d2 is used in various scientific research applications, including:

    Chemistry: It is used as a tracer in reaction mechanisms to study the kinetics and pathways of chemical reactions.

    Biology: this compound is used in metabolic studies to trace the incorporation of deuterium into biological molecules.

    Medicine: It is used in the development of deuterated drugs, which can have altered pharmacokinetics and improved stability.

    Industry: this compound is used in the production of deuterated polymers and other materials with unique properties.

Safety and Hazards

Acetylene is a simple asphyxiant, meaning that it can displace air and create an atmosphere deficient in oxygen . Fire is the most obvious and significant hazard in acetylene use. The range of acetylene fuel/air mixtures that will ignite is so broad that any amount in the air is flammable .

Future Directions

Recent progress in the leading synthetic applications of acetylene is discussed from the prospect of rapid development and novel opportunities . Given the rapidity of contemporary progress, many other possibilities of acetylene utilization may arise in the nearest future .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetylene-d2 can be synthesized through the reaction of calcium carbide with deuterium oxide (heavy water). The reaction proceeds as follows: [ \text{CaC}_2 + 2\text{D}_2\text{O} \rightarrow \text{C}_2\text{D}_2 + \text{Ca(OD)}_2 ] This method involves the careful handling of calcium carbide and deuterium oxide under controlled conditions to ensure the purity and yield of this compound.

Industrial Production Methods: In an industrial setting, this compound can be produced using a similar approach but on a larger scale. The process involves the use of specialized reactors and purification systems to handle the reactants and products efficiently. The production of this compound requires stringent quality control measures to ensure the isotopic purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Acetylene-d2 undergoes various chemical reactions, including:

    Hydrogenation (Deuteration): this compound can be hydrogenated to form deuterated ethylene (C2D4) using catalysts such as palladium or platinum.

    Halogenation: this compound reacts with halogens like bromine to form deuterated dihaloalkenes.

    Addition Reactions: this compound can participate in addition reactions with compounds like hydrogen bromide to form deuterated bromoalkenes.

Common Reagents and Conditions:

    Hydrogenation: Catalysts like palladium or platinum are used under mild conditions.

    Halogenation: Halogens such as bromine or chlorine are used, often in the presence of a solvent like carbon tetrachloride.

    Addition Reactions: Hydrogen halides are used, typically under controlled temperature and pressure conditions.

Major Products:

    Deuterated Ethylene (C2D4): Formed from hydrogenation.

    Deuterated Dihaloalkenes: Formed from halogenation.

    Deuterated Bromoalkenes: Formed from addition reactions with hydrogen bromide.

Mechanism of Action

The mechanism by which acetylene-d2 exerts its effects is primarily through its participation in chemical reactions. The presence of deuterium atoms alters the vibrational frequencies and bond strengths compared to hydrogen, leading to differences in reaction kinetics and pathways. These differences can be exploited to study reaction mechanisms and develop new materials with enhanced properties.

Comparison with Similar Compounds

    Acetylene (C2H2): The non-deuterated counterpart of acetylene-d2.

    Deuterated Ethylene (C2D4): A product of the hydrogenation of this compound.

    Deuterated Bromoalkenes: Products of the addition of hydrogen bromide to this compound.

Comparison:

    Acetylene (C2H2): this compound has a higher molecular weight and different vibrational frequencies due to the presence of deuterium.

    Deuterated Ethylene (C2D4): Similar in structure but differs in the number of deuterium atoms.

    Deuterated Bromoalkenes: These compounds have additional functional groups compared to this compound, leading to different chemical properties and reactivity.

This compound stands out due to its unique isotopic composition, making it a valuable tool in scientific research and industrial applications. Its ability to provide insights into reaction mechanisms and develop new materials highlights its significance in various fields.

Properties

IUPAC Name

1,2-dideuterioethyne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H2/c1-2/h1-2H/i1D,2D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSFWRNGVRCDJHI-QDNHWIQGSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C#C[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2
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Related CAS

28265-43-2
Record name Ethyne-1,2-d2, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=28265-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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DSSTOX Substance ID

DTXSID00147868
Record name Acetylene-d2
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Molecular Weight

28.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Gas; [Sigma-Aldrich MSDS]
Record name Acetylene-d2
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CAS No.

1070-74-2
Record name Ethyne-1,2-d2
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Acetylene-d2
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Record name Acetylene-d2
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Record name 1070-74-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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